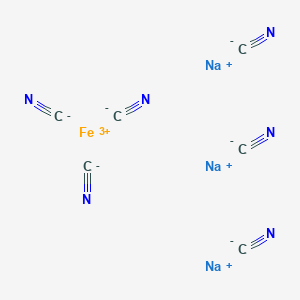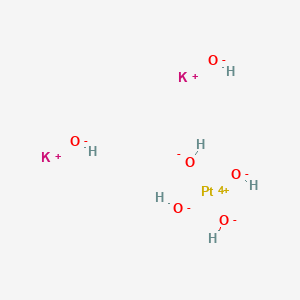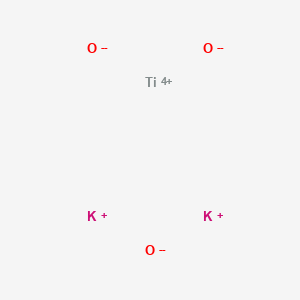
2-(2H-四唑-5-基)乙酸乙酯
描述
ethyl 2-(2H-tetrazol-5-yl)acetate is a tetrazole derivative with the molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol . This compound is known for its role as a heterocyclic building block in various chemical syntheses. It has been studied for its effects on glutaminyl cyclase activity and is used as a starting reagent for the synthesis of other complex molecules .
科学研究应用
ethyl 2-(2H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
ethyl 2-(2H-tetrazol-5-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with sodium azide, followed by cyclization with ammonium chloride . Another method includes the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of ethyl 1H-tetrazole-5-acetate often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
ethyl 2-(2H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert ethyl 1H-tetrazole-5-acetate into other useful intermediates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, ammonium chloride, and diphenyl phosphorazidate. Reaction conditions often involve controlled temperatures, specific solvents like xylenes, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various tetrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
作用机制
The mechanism of action of ethyl 1H-tetrazole-5-acetate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to affect the activity of glutaminyl cyclase, an enzyme involved in protein modification . The exact molecular pathways and targets can vary depending on the specific application and context of its use.
相似化合物的比较
ethyl 2-(2H-tetrazol-5-yl)acetate can be compared with other similar compounds, such as:
1H-Tetrazole-5-acetic acid: This compound shares a similar structure but lacks the ethyl ester group, which can influence its reactivity and applications.
5-(Ethylthio)-1H-tetrazole: This derivative has an ethylthio group instead of an ethyl ester, leading to different chemical properties and uses.
The uniqueness of ethyl 1H-tetrazole-5-acetate lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical syntheses and applications .
属性
IUPAC Name |
ethyl 2-(2H-tetrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOHMNNTUFFTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337600 | |
| Record name | Ethyl 1H-tetrazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-37-0 | |
| Record name | Ethyl 1H-tetrazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1H-Tetrazole-5-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of metal-organic frameworks (MOFs) synthesized using ethyl 1H-tetrazole-5-acetate, and what are their potential applications?
A1: Research shows that ethyl 1H-tetrazole-5-acetate (Hetza) can be used to create MOFs with unique structural arrangements. For instance, a study successfully synthesized a novel silver-based MOF, [Ag4(etza)4], denoted as complex 1. [] This complex exhibits a triclinic crystal system with the space group P1. [] Structurally, complex 1 forms a (4·8) topological network characterized by alternating layers of hydrophilic and hydrophobic regions. [] This specific arrangement holds potential for applications requiring controlled environments, such as selective gas adsorption or separation. Additionally, complex 1 demonstrates luminescent properties in its solid state, suggesting potential applications in areas like chemical sensing or optoelectronic devices. [] Another study reported a homochiral 3D diamondoid zinc-based MOF, [Zn2(etza)4], named JUC-81. [] This MOF displayed interesting properties like second-order nonlinear optical effects and ferroelectric behavior, indicating potential applications in areas like optical materials and data storage. []
Q2: How does the structure of the MOF synthesized using ethyl 1H-tetrazole-5-acetate contribute to its observed properties?
A2: The alternating hydrophilic-hydrophilic and hydrophobic-hydrophobic layered arrangement in the silver-based MOF [Ag4(etza)4] contributes to its potential for selective interactions with different molecules based on their polarity. [] This selectivity is crucial for applications like gas separation or targeted drug delivery. On the other hand, the homochiral 3D diamondoid structure of the zinc-based MOF [Zn2(etza)4] is responsible for its observed second-order nonlinear optical effects and ferroelectric behavior. [] This specific structural arrangement allows for the necessary asymmetry and dipole moment alignment within the material, making it a promising candidate for applications in nonlinear optics and ferroelectric devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















